dl-Propylhexedrine-d3 Hydrochloride
Overview
Description
dl-Propylhexedrine-d3 Hydrochloride: is a deuterated form of propylhexedrine, a compound commonly used as a nasal decongestant. The deuterium labeling (d3) is often used in research to study the pharmacokinetics and metabolic pathways of the compound. The molecular formula for this compound is C10H19D3ClN, and it has a molecular weight of 194.76 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Propylhexedrine-d3 Hydrochloride typically involves the deuteration of propylhexedrine. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: dl-Propylhexedrine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
dl-Propylhexedrine-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of propylhexedrine in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of dl-Propylhexedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha-adrenergic agonist, leading to vasoconstriction and relief of nasal congestion. The compound causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, resulting in the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .
Comparison with Similar Compounds
Propylhexedrine: The non-deuterated form, commonly used as a nasal decongestant.
Levopropylhexedrine: An enantiomer of propylhexedrine with similar pharmacological properties.
Cyclohexaneethanamine, N,α-dimethyl-, hydrochloride: Another compound with similar adrenergic activity.
Uniqueness: dl-Propylhexedrine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic and pharmacokinetic studies.
Properties
IUPAC Name |
3-cyclohexyl-1,1,1-trideuterio-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEGHNSHAIHZPS-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1CCCCC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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